2-(6-Chlorobenzimidazol-2-YL)-3-hydroxyinden-1-one
CAS No.: 206982-85-6
Cat. No.: VC7876309
Molecular Formula: C16H9ClN2O2
Molecular Weight: 296.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 206982-85-6 |
|---|---|
| Molecular Formula | C16H9ClN2O2 |
| Molecular Weight | 296.71 g/mol |
| IUPAC Name | 2-(6-chloro-1H-benzimidazol-2-yl)-3-hydroxyinden-1-one |
| Standard InChI | InChI=1S/C16H9ClN2O2/c17-8-5-6-11-12(7-8)19-16(18-11)13-14(20)9-3-1-2-4-10(9)15(13)21/h1-7,20H,(H,18,19) |
| Standard InChI Key | RDEUNWISIPZVSL-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=C(C2=O)C3=NC4=C(N3)C=C(C=C4)Cl)O |
| Canonical SMILES | C1=CC=C2C(=C1)C(=C(C2=O)C3=NC4=C(N3)C=C(C=C4)Cl)O |
Introduction
2-(6-Chlorobenzimidazol-2-YL)-3-hydroxyinden-1-one is a complex organic compound with the molecular formula C16H9ClN2O2 and a molecular weight of 296.71 g/mol . This compound combines a benzimidazole ring with an indenone moiety, featuring a hydroxyl group and a chlorine substituent. The structural complexity of this molecule suggests potential applications in pharmaceutical chemistry, particularly in drug design and development.
Synthesis and Preparation
While specific synthesis methods for 2-(6-Chlorobenzimidazol-2-YL)-3-hydroxyinden-1-one are not detailed in the available literature, compounds with similar structures often involve multi-step reactions. These may include condensation reactions between appropriate precursors, followed by purification steps such as chromatography.
Potential Applications
Given the structural features of 2-(6-Chlorobenzimidazol-2-YL)-3-hydroxyinden-1-one, it may be explored for applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. The compound's ability to interact with biological systems could be further investigated through molecular docking studies and in vitro assays.
Future Research Directions
Future studies on 2-(6-Chlorobenzimidazol-2-YL)-3-hydroxyinden-1-one should focus on its synthesis optimization, biological evaluation, and structure-activity relationship (SAR) analysis. This could involve modifying the compound's structure to enhance its potency or selectivity towards specific biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume